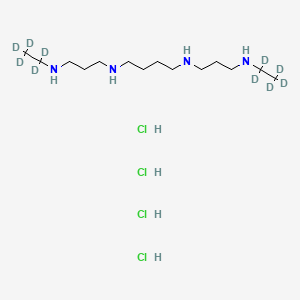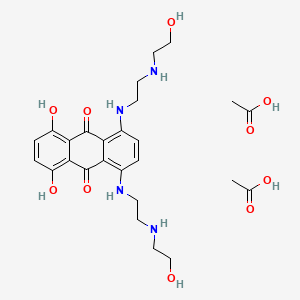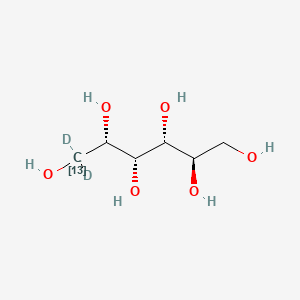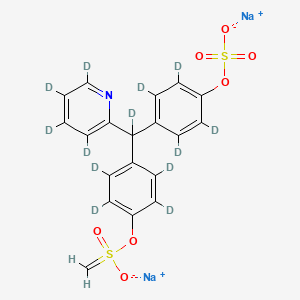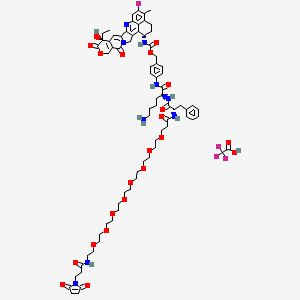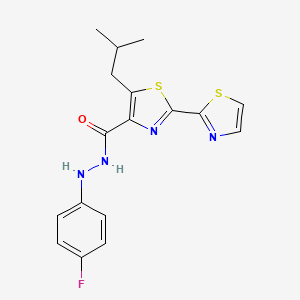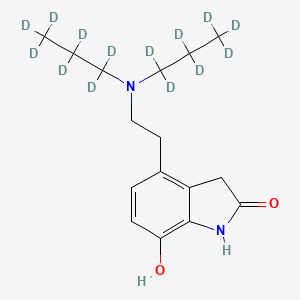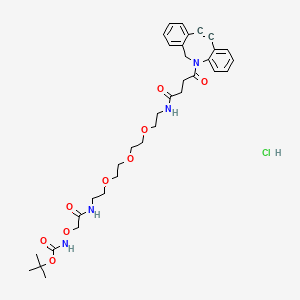
DBCO-PEG3-oxyamine-Boc (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-PEG3-oxyamine-Boc (hydrochloride) is a compound used primarily as an ADC linker in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . The molecular formula of DBCO-PEG3-oxyamine-Boc (hydrochloride) is C34H45ClN4O9, and it has a molecular weight of 689.20 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG3-oxyamine-Boc (hydrochloride) involves multiple steps, starting with the preparation of the DBCO group and the PEG3-oxyamine-Boc moiety. The DBCO group is typically synthesized through a series of reactions involving cycloalkyne dyes, while the PEG3-oxyamine-Boc moiety is prepared by reacting PEG3 with oxyamine and Boc-protected amine .
Industrial Production Methods
Industrial production of DBCO-PEG3-oxyamine-Boc (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
DBCO-PEG3-oxyamine-Boc (hydrochloride) primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages .
Common Reagents and Conditions
The SPAAC reaction typically requires mild conditions and does not need a catalyst. The reaction is usually carried out in aqueous or organic solvents at room temperature .
Major Products Formed
The major product formed from the SPAAC reaction is a stable triazole linkage between the DBCO-PEG3-oxyamine-Boc (hydrochloride) and the azide-containing molecule .
Aplicaciones Científicas De Investigación
DBCO-PEG3-oxyamine-Boc (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers through click chemistry
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins, nucleic acids, and lipids
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy
Industry: Utilized in the production of advanced materials and nanotechnology
Mecanismo De Acción
The mechanism of action of DBCO-PEG3-oxyamine-Boc (hydrochloride) involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and drug delivery applications .
Comparación Con Compuestos Similares
Similar Compounds
DBCO-PEG4-vc-PAB-Duocarmycin DM: Another ADC linker used in the synthesis of antibody-drug conjugates.
Mal-PEG2-bis-PEG3-BCN: A similar click chemistry reagent used for bioconjugation.
Propargyl-NHS Ester: A reagent used for labeling biomolecules through click chemistry.
Uniqueness
DBCO-PEG3-oxyamine-Boc (hydrochloride) is unique due to its high efficiency and specificity in SPAAC reactions. Its ability to form stable triazole linkages without the need for a catalyst makes it highly valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C34H45ClN4O9 |
|---|---|
Peso molecular |
689.2 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate;hydrochloride |
InChI |
InChI=1S/C34H44N4O9.ClH/c1-34(2,3)47-33(42)37-46-25-31(40)36-17-19-44-21-23-45-22-20-43-18-16-35-30(39)14-15-32(41)38-24-28-10-5-4-8-26(28)12-13-27-9-6-7-11-29(27)38;/h4-11H,14-25H2,1-3H3,(H,35,39)(H,36,40)(H,37,42);1H |
Clave InChI |
XUYGSZLKYSJRGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



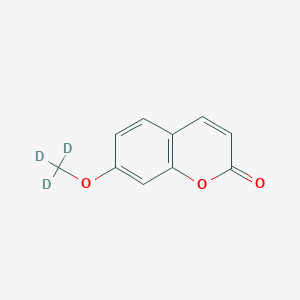
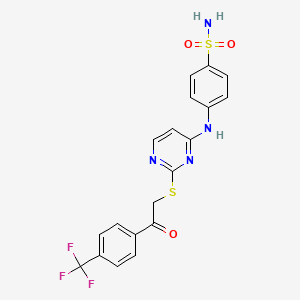
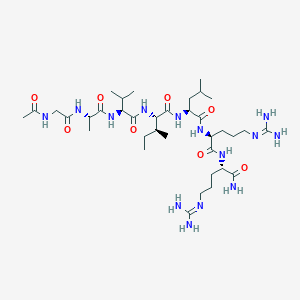
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)
